(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone
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Description
This compound is a chemical substance with the CAS No. 1903917-43-0. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrrolidin-1-yl group, a pyridin-4-yl group, and a methanone group . The presence of these groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches and Derivatives : Research into the synthesis of pyrrolo[2,3-c]pyridin derivatives, including compounds structurally related to "(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone", reveals methods for creating complex molecules with potential applications in medicinal chemistry. Kobayashi et al. (2011) described the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, leading to compounds that could be further modified for various applications (Kobayashi et al., 2011).
Crystal and Molecular Structure : Studies on the crystal and molecular structures of related compounds provide insight into their potential chemical reactivity and applications in material science or pharmacology. For instance, Huang et al. (2021) investigated boric acid ester intermediates, confirming their structures through spectroscopy and X-ray diffraction, which aids in understanding the electronic properties and reactivity of such compounds (Huang et al., 2021).
Catalytic and Photocatalytic Activities
Catalysis : Research into the catalytic properties of metal complexes incorporating pyridinyl methanone derivatives demonstrates their utility in facilitating chemical reactions. Darbre et al. (2002) synthesized zinc complexes with multidentate nitrogen ligands, which acted as catalysts for aldol reactions, mimicking the active sites of zinc-dependent aldolases. This suggests potential applications in synthetic organic chemistry and industrial catalysis (Darbre et al., 2002).
Photocatalysis : The synthesis and study of penta-pyridyl type ligands for coordination to 3d element cations, as reported by Bachmann et al. (2013), hint at applications in photocatalytic water reduction. Such complexes could be utilized in the development of new materials for energy conversion and storage, highlighting the potential of pyridinyl methanone derivatives in renewable energy technologies (Bachmann et al., 2013).
Properties
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-2-4-15(18-12)21-14-7-10-19(11-14)16(20)13-5-8-17-9-6-13/h2-6,8-9,14H,7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKWFJFWDIQBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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